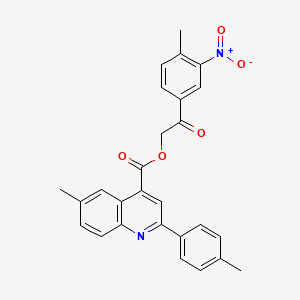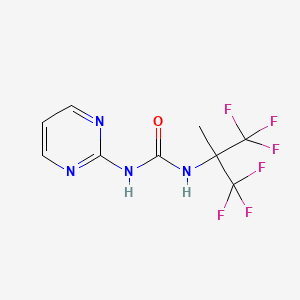![molecular formula C10H8N2O2S2 B11621784 N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B11621784.png)
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, industrial methods may involve the use of catalysts and solvents that are more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus reducing intraocular pressure in glaucoma patients . The sulfonamide group plays a crucial role in this inhibition by coordinating with the zinc ion in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonamide: Similar in structure but lacks the pyridin-3-ylmethylidene group.
Pyridin-3-ylmethylidene-thiophene: Similar in structure but lacks the sulfonamide group.
Thiophene-2-carboxamide: Similar in structure but has a carboxamide group instead of a sulfonamide group.
Uniqueness
N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide is unique due to the presence of both the pyridin-3-ylmethylidene and sulfonamide groups. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C10H8N2O2S2 |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
(NE)-N-(pyridin-3-ylmethylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8N2O2S2/c13-16(14,10-4-2-6-15-10)12-8-9-3-1-5-11-7-9/h1-8H/b12-8+ |
Clave InChI |
LSTKBFLZQZKPKO-XYOKQWHBSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B11621703.png)

![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)

![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)
![methyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11621745.png)

![ethyl (2Z)-2-(4-bromobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621749.png)
![4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11621752.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)
![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11621762.png)
